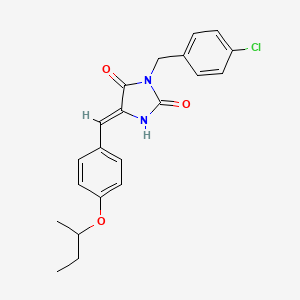
5-(4-sec-butoxybenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-sec-butoxybenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione, also known as BBIC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBIC is a type of imidazolidinedione derivative, which has been found to exhibit diverse biological activities.
Scientific Research Applications
5-(4-sec-butoxybenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione has been extensively studied for its potential applications in various fields such as pharmacology, medicinal chemistry, and material science. This compound has been found to exhibit various biological activities such as antitumor, antiviral, antimicrobial, and antioxidant properties. This compound has also been found to inhibit the activity of various enzymes such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase. Moreover, this compound has been found to exhibit potential applications in the development of new materials such as organic semiconductors and liquid crystals.
Mechanism of Action
The exact mechanism of action of 5-(4-sec-butoxybenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione is not well understood. However, various studies have suggested that this compound exerts its biological activities by interacting with various molecular targets such as enzymes, receptors, and proteins. This compound has been found to inhibit the activity of various enzymes by binding to their active sites. This compound has also been found to interact with various receptors such as GABA-A and NMDA receptors, which play a crucial role in the regulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to exhibit antitumor effects by inducing cell cycle arrest and apoptosis in various cancer cell lines. This compound has also been found to exhibit antiviral effects by inhibiting the replication of various viruses such as HIV and HCV. Moreover, this compound has been found to exhibit antimicrobial effects by inhibiting the growth of various bacteria and fungi. This compound has also been found to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
5-(4-sec-butoxybenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione has various advantages and limitations for lab experiments. One of the main advantages of this compound is its easy synthesis method, which makes it readily available for various experiments. This compound is also stable and can be stored for a long time without any significant degradation. However, one of the main limitations of this compound is its limited solubility in water, which makes it difficult to use in aqueous experiments. Moreover, this compound has not been extensively studied for its toxicity and safety, which limits its potential applications in various fields.
Future Directions
5-(4-sec-butoxybenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione has various potential applications in various fields such as pharmacology, medicinal chemistry, and material science. However, there is still a need for further studies to fully understand the mechanism of action of this compound and its potential applications. Future studies should focus on the development of new derivatives of this compound with improved solubility and bioavailability. Moreover, future studies should also focus on the toxicity and safety of this compound to fully understand its potential applications in various fields.
Synthesis Methods
5-(4-sec-butoxybenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione can be synthesized using a simple and efficient method. The synthesis of this compound involves the reaction of 4-sec-butoxybenzaldehyde and 4-chlorobenzylamine in the presence of acetic acid, which results in the formation of this compound. The purity of the synthesized this compound can be confirmed using various analytical techniques such as NMR, IR, and HPLC.
Properties
IUPAC Name |
(5Z)-5-[(4-butan-2-yloxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-3-14(2)27-18-10-6-15(7-11-18)12-19-20(25)24(21(26)23-19)13-16-4-8-17(22)9-5-16/h4-12,14H,3,13H2,1-2H3,(H,23,26)/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIRMVXGMHIIKI-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

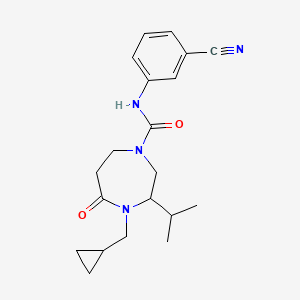
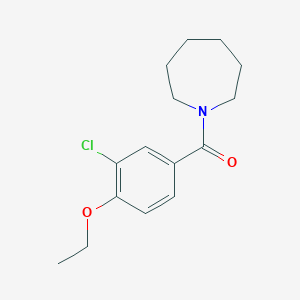
![methyl 1-{[2-(morpholin-4-ylmethyl)piperidin-1-yl]carbonyl}cyclopropanecarboxylate](/img/structure/B5264409.png)

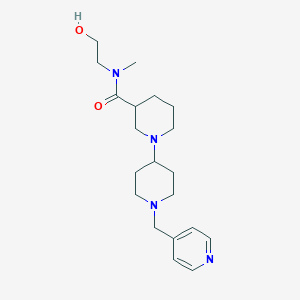
![N-{[1-(3,5-dichloro-2-methoxybenzyl)piperidin-3-yl]methyl}acetamide](/img/structure/B5264423.png)
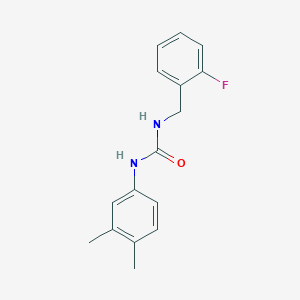

![N-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5264441.png)
![N,N-dimethyl-1-[(2R,5S)-5-({6-[(4-methylpiperazin-1-yl)carbonyl]pyrazin-2-yl}methyl)tetrahydrofuran-2-yl]methanamine](/img/structure/B5264457.png)
![N~1~,N~1~-dimethyl-N~4~-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5264465.png)
![{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5264471.png)
![N-[2-(1H-imidazol-4-yl)ethyl]chromane-3-carboxamide](/img/structure/B5264474.png)
